N,N,N',N'-Tetrabis(2-chloroethyl)sulfamide
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Overview
Description
Preparation Methods
The synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves reacting benzo[b]thiophene with chlorobenzene. The specific method includes reacting benzo[b]thiophene with an alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like iron(III) bromide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Biology: This compound can be used in the study of biological pathways and interactions due to its structural properties.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. As a catalyst, it facilitates chemical reactions by lowering the activation energy required for the reaction to proceed. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
Benzo[b]thiophene: The parent compound without the chlorine and carboxylic acid groups.
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
2-Chlorobenzo[b]thiophene-3-carboxylic acid: Isomer with different positions of the chlorine and carboxylic acid groups.
The uniqueness of 3-Chlorobenzo[b]thiophene-2-carboxylic acid lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
CAS No. |
90326-32-2 |
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Molecular Formula |
C8H16Cl4N2O2S |
Molecular Weight |
346.1 g/mol |
IUPAC Name |
N-[bis(2-chloroethyl)sulfamoyl]-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C8H16Cl4N2O2S/c9-1-5-13(6-2-10)17(15,16)14(7-3-11)8-4-12/h1-8H2 |
InChI Key |
RFKJDNYRWYHJBE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)S(=O)(=O)N(CCCl)CCCl |
Origin of Product |
United States |
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